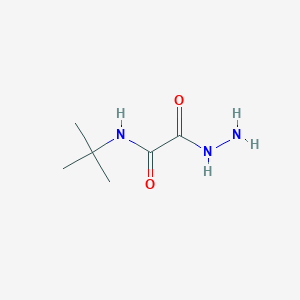

N-tert-butyl-2-hydrazinyl-2-oxoacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13N3O2 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

N-tert-butyl-2-hydrazinyl-2-oxoacetamide |

InChI |

InChI=1S/C6H13N3O2/c1-6(2,3)8-4(10)5(11)9-7/h7H2,1-3H3,(H,8,10)(H,9,11) |

InChI Key |

XDXIXAZQRRFLLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Tert Butyl 2 Hydrazinyl 2 Oxoacetamide and Analogous Structures

Direct Synthesis Strategies for N-tert-butyl-2-hydrazinyl-2-oxoacetamide

Direct synthesis approaches typically commence from readily available derivatives of oxalic acid, such as diethyl oxalate (B1200264). These strategies rely on the differential reactivity of the two carbonyl groups, allowing for sequential and selective reactions with an amine and then hydrazine (B178648).

A primary and logical route to this compound involves a two-step sequence starting from a dialkyl oxalate, most commonly diethyl oxalate.

The first step is a mono-amidation reaction with tert-butylamine (B42293). The bulky nature of the tert-butyl group sterically hinders the formation of the undesired diamide (B1670390) (N,N'-di-tert-butyloxalamide), favoring the formation of the mono-amide mono-ester intermediate, ethyl N-tert-butyloxamate. This reaction is typically performed by controlling the stoichiometry of the reactants.

In the second step, the resulting ester is subjected to hydrazinolysis. Hydrazine, being a potent nucleophile, readily reacts with the ester functional group to yield the target hydrazide. oup.com This conversion of an ester to a hydrazide is a well-established transformation in organic synthesis. oup.com The final product, this compound, is often a solid that can be purified by crystallization.

Reaction Scheme: Two-Step Synthesis from Diethyl Oxalate

Step 1: Mono-amidation Diethyl oxalate + tert-Butylamine → Ethyl N-tert-butyloxamate + Ethanol (B145695)

Step 2: Hydrazinolysis Ethyl N-tert-butyloxamate + Hydrazine hydrate (B1144303) → this compound + Ethanol

An alternative strategy employs peptide coupling reagents to facilitate amide bond formation. bachem.com This method is particularly useful when starting from a mono-ester of oxalic acid, such as oxalic acid monoethyl ester.

The free carboxylic acid group is first "activated" to make it more susceptible to nucleophilic attack. This is achieved using common coupling reagents developed for peptide synthesis, such as carbodiimides like Dicyclohexylcarbodiimide (DCC) or aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). uniurb.itpeptide.com Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and minimize side reactions. peptide.com

Once the carboxylate is activated, tert-butylamine is introduced, leading to the formation of the same ethyl N-tert-butyloxamate intermediate as described in the previous section. The subsequent hydrazinolysis of the ester group proceeds as before to furnish the final product. While effective, this method is often more resource-intensive than the direct amidation of a dialkyl oxalate due to the cost of coupling reagents.

| Reagent Class | Example Reagents | Role |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activate carboxylic acids to form O-acylisourea intermediates. bachem.compeptide.com |

| Aminium/Uronium Salts | HATU, HBTU, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Form highly reactive activated esters, leading to rapid coupling. peptide.com |

| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | Similar to aminium salts, used for efficient amide bond formation. bachem.com |

| Additives | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Added with coupling reagents to suppress racemization and increase reaction rates. peptide.com |

Synthesis of Key Precursors and Building Blocks

The synthesis of this compound can also be approached by first preparing key fragments and then combining them. This modular approach is valuable for producing analogues and derivatives.

The core structure, 2-hydrazinyl-2-oxoacetamide, also known as oxamic hydrazide, is a critical building block. A highly efficient method for its preparation involves the direct reaction of oxamide (B166460) with an excess of hydrazine hydrate. google.comgoogle.com This process is advantageous as it avoids the use of more expensive ester starting materials. The reaction proceeds by the nucleophilic attack of hydrazine on one of the amide carbonyls of oxamide, displacing ammonia (B1221849).

According to a patented procedure, oxamide is gradually added to hydrazine hydrate at a controlled temperature. google.com The ammonia that forms during the reaction is removed to drive the equilibrium towards the product. Upon completion, the mixture is cooled, and the oxamic hydrazide product precipitates and can be collected by filtration. google.com

Key Reaction Parameters for Oxamic Hydrazide Synthesis google.com

| Parameter | Value/Condition |

|---|---|

| Starting Material | Oxamide |

| Reagent | Hydrazine hydrate (molar excess) |

| Temperature | Initial addition at 30°C, then heated to 75°C |

| Reaction Time | ~2 hours at 75°C |

| Workup | Cooling, filtration, washing with acetone |

| Reported Yield | 90% |

The N-tert-butyl-2-oxoacetamide fragment, in the form of its corresponding acid or ester (e.g., N-tert-butyloxamic acid or its ethyl ester), is the other key precursor. As outlined in section 2.1.1, the most straightforward synthesis of the ester is the mono-amidation of diethyl oxalate with tert-butylamine. nih.gov The steric hindrance provided by the tert-butyl group is a key factor in achieving mono-substitution with good selectivity. rsc.org

Alternatively, N-tert-butyl amides can be prepared from nitriles. For instance, tert-butyl nitrite (B80452) (TBN) has been reported as a source of the tert-butyl group for the synthesis of N-tert-butyl amides from various nitriles and water under mild, metal-free conditions. rsc.org

Multicomponent Reactions (MCRs) for Derivatization and Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful tool for rapidly generating molecular complexity. The Ugi four-component reaction (U-4CR) is particularly relevant for constructing scaffolds similar to this compound. nih.gov

The classic Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov By strategically choosing the components, a diverse range of α-acylamino amides can be synthesized. nih.gov To create hydrazinyl-containing structures, a protected hydrazine can be used as the amine component. organic-chemistry.orgcore.ac.uk

A conceptual Ugi reaction for a related scaffold could involve:

Carbonyl Component: An α-keto acid, such as glyoxylic acid.

Amine Component: A protected hydrazine, such as tert-butyl carbazate (B1233558) (N-Boc-hydrazine). organic-chemistry.orgrug.nl

Isocyanide Component: Tert-butyl isocyanide.

Carboxylic Acid Component: This is already incorporated within the glyoxylic acid molecule. This would constitute a Ugi three-component reaction.

The reaction would proceed through the initial formation of a hydrazone intermediate from glyoxylic acid and tert-butyl carbazate, which then reacts with the isocyanide to yield a complex dipeptoid structure. core.ac.uk Subsequent deprotection of the Boc-group would reveal the free hydrazine moiety. This MCR approach is highly valuable for creating libraries of analogous compounds for further research. nih.govorganic-chemistry.org

Isocyanide-Based MCRs in the Synthesis of Related Oxoacetamide Derivatives

Isocyanide-based multicomponent reactions (IMCRs) are highly convergent and atom-economical processes that enable the formation of complex products in a single step from three or more starting materials. nih.govresearchgate.net These reactions are particularly relevant for synthesizing peptide-like structures and highly functionalized scaffolds, making them a powerful tool for creating oxoacetamide derivatives. nih.govbeilstein-journals.org The core advantage of IMCRs lies in the unique dual nucleophilic and electrophilic character of the isocyanide carbon atom. nih.gov

Two of the most prominent IMCRs are the Ugi and Passerini reactions. nih.gov

Ugi Reaction: This four-component reaction (4-CR) typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. The mechanism proceeds through the formation of an imine, which then reacts with the isocyanide to form a highly reactive nitrilium intermediate. mdpi.com This intermediate is subsequently trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the final α-acylamino amide product. For the synthesis of structures related to this compound, one could envision a Ugi-type reaction where hydrazine or a protected derivative serves as the amine component and tert-butyl isocyanide is used as the isocyanide component.

Passerini Reaction: This is a three-component reaction (3-CR) between a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.gov While it does not directly produce the hydrazinyl-oxoacetamide backbone, its products can serve as versatile intermediates that could be further elaborated to introduce the hydrazine moiety.

The application of IMCRs offers a streamlined approach to building libraries of diverse oxoacetamide derivatives by simply varying the starting components. researchgate.net For instance, the use of bifunctional starting materials in an Ugi reaction can lead to subsequent cyclization, yielding complex heterocyclic structures. beilstein-journals.org

Table 1: Comparison of Passerini and Ugi Multicomponent Reactions

| Feature | Passerini Reaction | Ugi Reaction |

|---|---|---|

| Number of Components | Three (3-CR) | Four (4-CR) |

| Reactants | Carbonyl, Carboxylic Acid, Isocyanide | Carbonyl, Amine, Carboxylic Acid, Isocyanide |

| Key Intermediate | α-adduct | Nitrilium ion |

| Product Type | α-Acyloxy carboxamide | α-Acylamino amide (Peptide-like) |

| Relevance to Oxoacetamides | Provides intermediates for further functionalization. | Directly forms peptide-like backbones; can incorporate hydrazine as the amine component. |

Cycloaddition and Condensation Approaches to N-tert-butyl Oxoacetamide Hydrazines

Cycloaddition and condensation reactions are fundamental strategies for ring formation and molecular assembly in organic synthesis. These methods can be adapted to construct the core structure of N-tert-butyl oxoacetamide hydrazines or related heterocyclic analogs.

Cycloaddition Reactions: These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. A particularly relevant strategy involves the in-situ generation of reactive intermediates that undergo cycloaddition. For instance, novel [2+2+1] cycloaddition strategies have been developed for synthesizing isoxazolines using N-tosylhydrazones, tert-butyl nitrite (TBN), and alkenes. nih.govrsc.org This process proceeds through the generation of a nitronate intermediate from the N-tosylhydrazone and TBN, which then undergoes a [3+2] cycloaddition with the alkene. scispace.comresearchgate.net While this specific reaction yields isoxazolines, the underlying principle of using a hydrazine derivative (N-tosylhydrazone) as a precursor to a reactive intermediate for cycloaddition could be conceptually applied to synthesize different heterocyclic systems. mdpi.com The versatility of this approach allows for the construction of a wide range of structures with high functional group tolerance. rsc.org

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The acid-catalyzed condensation of amines or sulfonamides with dicarbonyl compounds like glyoxal (B1671930) is a classic method for building complex nitrogen-containing scaffolds. nih.govnih.gov For example, the reaction between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal has been studied, revealing complex reaction pathways that can be controlled by reaction conditions. nih.gov A plausible approach to this compound could involve the condensation of a tert-butyl substituted hydrazine with a glyoxylic acid derivative, followed by amidation. The precise control of pH and temperature is crucial in such reactions to avoid side products and achieve high yields.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The integration of green chemistry principles into pharmaceutical and chemical synthesis is essential for environmental sustainability. unibo.itnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they incorporate most or all of the atoms from the starting materials into the final product, thus maximizing atom economy and reducing waste. researchgate.netnih.gov

Solvent Selection: Traditional organic synthesis often relies on volatile and hazardous solvents. A key goal of green chemistry is to replace these with more benign alternatives such as water, ethanol, or 2-methyl-tetrahydrofuran (2-Me-THF). d-nb.infoscispace.com For peptide-like syntheses, ethyl acetate (B1210297) has been explored as a greener replacement for N,N-dimethylformamide (DMF). unibo.it

Process Mass Intensity (PMI): PMI is a key metric that quantifies the total mass of materials (water, solvents, reagents, raw materials) used to produce a certain mass of the final product. unibo.it The goal is to minimize the PMI. One-pot and continuous flow processes can significantly reduce PMI by eliminating intermediate work-up and purification steps. nih.govunibo.it

Catalysis: The use of catalysts, especially biocatalysts or reusable heterogeneous catalysts, is preferred over stoichiometric reagents to minimize waste.

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Prevention (High Atom Economy) | Employing Isocyanide-Based MCRs (e.g., Ugi reaction). researchgate.net | Minimizes waste by maximizing incorporation of reactants into the product. |

| Safer Solvents and Auxiliaries | Replacing solvents like DMF with greener alternatives like EtOAc or 2-Me-THF. d-nb.infounibo.it | Reduces environmental impact and improves worker safety. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. | Lowers energy consumption and associated costs. |

| Use of Catalysis | Using catalytic amounts of acids or metals instead of stoichiometric reagents. | Reduces inorganic waste and allows for catalyst recycling. |

Scale-Up Considerations and Process Optimization in this compound Synthesis

Translating a laboratory-scale synthesis to an industrial-scale process presents numerous challenges that require careful process optimization. chemrxiv.org Key considerations for the scale-up of this compound synthesis include:

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled in the lab can become problematic on a larger scale. Exothermic reactions require efficient heat management to prevent thermal runaways. Understanding the reaction kinetics is crucial for controlling addition rates and maintaining optimal temperatures.

Mixing and Mass Transfer: In large reactors, inefficient mixing (mesomixing) can lead to localized concentration gradients, resulting in the formation of impurities. chemrxiv.org For example, in Grignard reactions, poor mixing can lead to undesired side products. chemrxiv.org The choice of agitator design and agitation speed is critical.

Impurity Profile and Purging: Impurities that are minor at the lab scale can become significant issues during scale-up. A robust process must be developed to identify, control, and purge impurities effectively. This often involves optimizing crystallization conditions or employing specific work-up procedures to ensure the final product meets purity specifications. chemrxiv.org

Downstream Processing: Isolation and purification of the final product are critical steps. The choice of solvent for crystallization, filtration methods, and drying conditions must be optimized to ensure high yield, purity, and consistent physical properties (e.g., crystal form, particle size) of the active pharmaceutical ingredient (API). chemrxiv.org

Process optimization is an iterative cycle of identifying critical process parameters, conducting experiments (often using Design of Experiments, DoE, methodology), and implementing controls to ensure a reproducible and robust manufacturing process.

Table of Compounds

Chemical Reactivity and Mechanistic Investigations of N Tert Butyl 2 Hydrazinyl 2 Oxoacetamide

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and a versatile precursor in various chemical transformations. Its reactivity in N-tert-butyl-2-hydrazinyl-2-oxoacetamide is anticipated to be a focal point for synthetic modifications.

The reaction between hydrazines and carbonyl compounds to form hydrazones is a well-established and fundamental transformation in organic chemistry. The lone pair of electrons on the terminal nitrogen of the hydrazine moiety in this compound allows it to act as a strong nucleophile, readily attacking the electrophilic carbonyl carbon of aldehydes and ketones. This initial nucleophilic addition is followed by a dehydration step, leading to the formation of a stable C=N double bond characteristic of a hydrazone.

The general mechanism for this acid-catalyzed reaction is depicted below:

Protonation of the carbonyl oxygen: This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the hydrazine: The terminal nitrogen of the hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the hydrazine nitrogen to the oxygen atom.

Dehydration: The elimination of a water molecule results in the formation of the hydrazone.

The rate of hydrazone formation is influenced by several factors, including the steric and electronic properties of both the hydrazine and the carbonyl compound, as well as the pH of the reaction medium. Kinetic studies on similar systems have shown that the reaction is generally fastest under mildly acidic conditions, which facilitate both the protonation of the carbonyl group and the dehydration step.

Table 1: Illustrative Examples of Hydrazone Formation from Hydrazides

| Hydrazide Reactant | Carbonyl Reactant | Product |

| Benzoylhydrazine | Benzaldehyde | N'-(phenylmethylene)benzohydrazide |

| Acetic hydrazide | Acetone | N'-(propan-2-ylidene)acetohydrazide |

| Isonicotinohydrazide | 4-Pyridinecarboxaldehyde | Isonicotinoylhydrazone of 4-Pyridinecarboxaldehyde |

Cyclization Reactions for Heterocycle Formation (e.g., Triazines, Pyrroles)

The bifunctional nature of the hydrazine moiety in this compound makes it a valuable building block for the synthesis of various heterocyclic compounds. Through carefully designed reaction sequences, it can participate in cyclization reactions to form stable ring structures such as triazines and pyrroles.

Triazine Formation: 1,2,4-Triazine derivatives can be synthesized from hydrazines through condensation with 1,2-dicarbonyl compounds. For instance, the reaction of a hydrazine with an α-ketoester could, after initial condensation, undergo cyclization and subsequent dehydration to yield a triazinone ring system. The specific substitution pattern on the resulting triazine would depend on the nature of the dicarbonyl compound employed. Triazines are known for their wide range of biological activities, making this a synthetically important transformation.

Pyrrole (B145914) Formation: The Paal-Knorr pyrrole synthesis, a classic method for constructing the pyrrole ring, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or hydrazine. In the context of this compound, the hydrazine moiety could react with a 1,4-dicarbonyl compound to form a dihydrazone intermediate, which upon intramolecular cyclization and elimination of a hydrazine molecule, would yield an N-substituted pyrrole. The tert-butyl group would remain attached to the amide nitrogen, while the oxoacetamide side chain would be linked to the pyrrole nitrogen.

Reactivity of the Amide and Oxoacetamide Linkages

The amide and oxoacetamide functionalities in this compound are generally less reactive than the hydrazine moiety. However, under specific conditions, they can undergo transformations such as nucleophilic acyl substitution, hydrolysis, and transamidation.

Amides are typically considered to be relatively stable and unreactive towards nucleophilic acyl substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance delocalization reduces the electrophilicity of the carbonyl carbon. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur. The reactivity of amides follows the general trend: acid chlorides > acid anhydrides > esters > amides. youtube.comyoutube.com

For this compound, the presence of two amide-like linkages (the N-tert-butyl amide and the hydrazide) presents different reactivity profiles. The hydrazide portion is generally more reactive towards nucleophiles than the N-tert-butyl amide. Transformations at these sites would likely require activation of the carbonyl group, for example, by using strong acids or converting the hydroxyl group of a tautomeric form into a better leaving group.

Hydrolysis: The amide bonds in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction would lead to the formation of tert-butylamine (B42293), oxalic acid, and hydrazine. The mechanism of hydrolysis involves the nucleophilic attack of a water molecule (under neutral or acidic conditions) or a hydroxide (B78521) ion (under basic conditions) on the carbonyl carbon, followed by the departure of the leaving group (the amine or hydrazine). The rate of hydrolysis is generally slow at neutral pH but is significantly accelerated by the presence of strong acids or bases.

Transamidation: Transamidation is the exchange of the amino group of an amide with another amine. This reaction is typically thermodynamically neutral or slightly unfavorable and requires activation of the amide or the use of a large excess of the incoming amine. For this compound, transamidation could potentially occur at either the N-tert-butyl amide or the hydrazide linkage. Recent developments in catalysis have provided milder methods for transamidation, which could be applicable to this molecule. rsc.orgrsc.orgorganic-chemistry.orgorganic-chemistry.org

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The feasibility and rate of the chemical transformations of this compound are governed by both kinetic and thermodynamic factors.

Reaction Kinetics: The rates of the reactions discussed above will be influenced by several factors:

Steric Hindrance: The bulky tert-butyl group may sterically hinder the approach of nucleophiles to the adjacent carbonyl carbon, potentially slowing down reactions at the amide linkage.

Electronic Effects: The electron-donating nature of the amino group in the hydrazine moiety enhances its nucleophilicity. Conversely, the electron-withdrawing nature of the two carbonyl groups decreases the basicity of the adjacent nitrogen atoms.

Catalysis: As mentioned, many of the potential reactions, such as hydrazone formation, cyclizations, and hydrolysis, are often catalyzed by acids or bases. The choice and concentration of the catalyst can significantly impact the reaction rate. For instance, kinetic studies on hydrazone formation have shown a strong dependence on pH. nih.gov

Table 2: General Kinetic Parameters for Related Reactions

| Reaction Type | Typical Rate Constant Range | Influencing Factors |

| Hydrazone Formation | 10⁻³ - 10² M⁻¹s⁻¹ | pH, Steric effects, Electronic effects of reactants |

| Acid-catalyzed Amide Hydrolysis | 10⁻⁶ - 10⁻⁴ s⁻¹ | Acid concentration, Temperature |

| Base-catalyzed Amide Hydrolysis | 10⁻⁵ - 10⁻³ M⁻¹s⁻¹ | Base concentration, Temperature |

Thermodynamic Considerations: The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).

Enthalpy: The formation of stable products with stronger bonds will be enthalpically favored. For example, the formation of highly conjugated heterocyclic systems like triazines is often thermodynamically driven due to the stability associated with the aromatic ring. The heat of formation for triazine derivatives is a key factor in their stability. researchgate.netnih.govwikipedia.org

Entropy: Reactions that result in an increase in the number of molecules, such as hydrolysis, are generally favored by entropy. Conversely, cyclization reactions that lead to a decrease in the number of molecules have a negative entropy change and require a sufficiently negative enthalpy change to be spontaneous.

Coordination Chemistry and Ligand Design with N Tert Butyl 2 Hydrazinyl 2 Oxoacetamide Derivatives

Chelation Modes and Binding Sites of N-tert-butyl-2-hydrazinyl-2-oxoacetamide-Derived Ligands

This compound serves as a foundational building block for a variety of polydentate ligands. In its native form, it possesses potential donor atoms in the terminal amino group of the hydrazinyl moiety and the oxygen atom of the oxoacetamide group. However, its most common application in ligand design involves condensation with various aldehydes and ketones to form acylhydrazone Schiff bases. These hydrazone derivatives exhibit versatile and predictable chelation behavior.

The coordination of these ligands is largely dictated by keto-enol tautomerism. In solution, the hydrazone can exist in equilibrium between its keto (amide) form and enol (iminol) form. Upon coordination to a metal ion, the ligand typically deprotonates from the enol form to act as an anionic ligand. This deprotonation facilitates the formation of stable chelate rings.

The primary binding sites in these hydrazone ligands are:

Azomethine Nitrogen (>C=N-) : This is a primary coordination site in virtually all hydrazone complexes. researchgate.net

Enolic Oxygen (-C-O⁻) : Formed upon deprotonation, this oxygen atom readily binds to the metal center, creating a stable five- or six-membered chelate ring. uowasit.edu.iq

Phenolic Oxygen : If the parent aldehyde or ketone used in the condensation contains a hydroxyl group (e.g., salicylaldehyde), this phenolic oxygen becomes a key binding site after deprotonation. hilarispublisher.com

Depending on the specific structure of the aldehyde or ketone precursor, these ligands can act as bidentate (e.g., O,N donor set) or tridentate (e.g., O,N,O or O,N,N donor sets) chelating agents. jptcp.comchemistryjournal.net For instance, a ligand formed from this compound and salicylaldehyde (B1680747) can coordinate as a tridentate ONO donor ligand. This versatility allows for the synthesis of metal complexes with varied geometries and coordination numbers.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound-derived ligands typically involves the reaction of a metal salt (e.g., chloride, acetate (B1210297), or sulfate) with the pre-synthesized ligand in a suitable solvent like ethanol (B145695) or methanol. The resulting complexes often precipitate from the solution and can be purified by recrystallization.

Vanadium complexes with hydrazone-type ligands have been extensively studied. The reaction of this compound derivatives with vanadium precursors, such as vanadyl sulfate (B86663) or vanadyl acetylacetonate, typically results in the formation of oxovanadium(IV) or dioxidovanadium(V) species. wikipedia.org Spectroscopic and analytical data often suggest an octahedral geometry for these complexes, where two tridentate ligands coordinate to the vanadium center to form a [VL₂] type complex. jptcp.com The ligands coordinate in their dianionic enolate form. These complexes are characterized using techniques such as Infrared (IR) spectroscopy, which shows a shift in the ν(C=N) and ν(C-O) bands upon coordination, and the appearance of a strong band for the V=O stretch. 51V NMR spectroscopy is also a powerful tool for characterizing the coordination environment of the diamagnetic V(V) complexes. wikipedia.org

Ligands derived from this compound form stable complexes with a wide range of divalent transition metals. The geometry of the resulting complex is influenced by the metal ion, the ligand-to-metal ratio, and the specific donor atoms of the ligand.

Cobalt(II), Nickel(II), and Manganese(II) : These ions commonly form complexes with either octahedral or square planar geometries. uowasit.edu.iqnih.gov For instance, with a tridentate ligand (L), they can form octahedral complexes of the type [M(L)₂]. Magnetic susceptibility measurements are crucial for distinguishing between high-spin octahedral and low-spin square planar geometries, particularly for Ni(II). uowasit.edu.iq

Copper(II) : Due to the Jahn-Teller effect, Cu(II) complexes often exhibit distorted octahedral or square planar geometries. uowasit.edu.iq Electron Spin Resonance (ESR) spectroscopy is a key technique for probing the ground state and coordination environment of these paramagnetic complexes.

Zinc(II) : As a d¹⁰ ion, Zn(II) complexes are diamagnetic and typically adopt tetrahedral or octahedral geometries depending on the coordination number. researchgate.net ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing their structures in solution.

Palladium(II) : Pd(II) has a strong preference for a square planar coordination environment. mdpi.com It readily forms complexes with hydrazone ligands, which act as bidentate or tridentate chelators. researchgate.net These complexes are diamagnetic and are extensively characterized by NMR spectroscopy and single-crystal X-ray diffraction.

Below is an interactive table summarizing the typical coordination characteristics of these metal ions with hydrazone ligands derived from this compound.

| Metal Ion | Common Oxidation State | Typical Geometry | Magnetic Properties | Key Characterization Techniques |

| Vanadium | +4, +5 | Octahedral, Distorted Octahedral | Paramagnetic (V⁴⁺), Diamagnetic (V⁵⁺) | IR, ⁵¹V NMR, ESR |

| Manganese | +2 | Octahedral, Square Planar | Paramagnetic (High-Spin) | Magnetic Susceptibility, UV-Vis |

| Cobalt | +2 | Octahedral, Square Planar | Paramagnetic | Magnetic Susceptibility, UV-Vis |

| Nickel | +2 | Octahedral, Square Planar | Paramagnetic (Octahedral), Diamagnetic (Square Planar) | Magnetic Susceptibility, UV-Vis |

| Copper | +2 | Distorted Octahedral, Square Planar | Paramagnetic | ESR, Magnetic Susceptibility, UV-Vis |

| Zinc | +2 | Octahedral, Tetrahedral | Diamagnetic | ¹H & ¹³C NMR |

| Palladium | +2 | Square Planar | Diamagnetic | ¹H & ¹³C NMR, X-ray Diffraction |

The coordination sphere of these complexes is defined by the arrangement of the ligand's donor atoms around the central metal ion. The multi-dentate and unsymmetrical nature of many this compound-derived ligands gives rise to the possibility of geometric isomerism.

Square Planar Complexes : For a complex of the type [M(ab)₂], where 'ab' is an unsymmetrical bidentate ligand, cis and trans isomers are possible. This is common for Pd(II) and some Ni(II) complexes. In the cis isomer, identical donor atoms are adjacent, while in the trans isomer, they are opposite each other.

Octahedral Complexes : Octahedral complexes offer more possibilities for isomerism. For a complex of the type [M(ab)₃] with an unsymmetrical bidentate ligand, facial (fac) and meridional (mer) isomers can form. In the fac isomer, the three similar donor atoms occupy the corners of one face of the octahedron. In the mer isomer, they lie in a plane that bisects the molecule. For complexes of the type [M(abc)₂] with a tridentate ligand (abc), multiple geometric isomers are possible, greatly increasing the structural complexity.

The specific isomer obtained can depend on reaction conditions, solvent, and the steric profile of the ligand.

Influence of Ligand Modification on Metal Complex Properties

Further modifications, typically made by condensing the hydrazinyl group with different aldehydes and ketones, introduce a wide range of electronic and steric effects.

Electronic Effects : Introducing electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -Cl, -NO₂) onto the aromatic ring of the aldehyde/ketone precursor alters the electron density on the ligand's donor atoms. This modulates the strength of the metal-ligand bonds, which in turn affects the redox potential, stability, and catalytic activity of the metal complex.

Steric Effects : Increasing the steric bulk of the substituents on the ligand can create a more crowded coordination sphere, influencing the complex's geometry and its ability to interact with other molecules or substrates.

These modifications are a key strategy in ligand design for tailoring the physicochemical properties of metallosupramolecular assemblies for specific applications.

Advanced Analytical Techniques for Characterization of Metallosupramolecular Assemblies

A comprehensive understanding of the structure, bonding, and behavior of complexes derived from this compound requires a suite of advanced analytical techniques.

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the precise three-dimensional structure of a complex in the solid state. It provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which is essential for confirming isomeric forms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Pd(II), V(V)), multinuclear NMR (¹H, ¹³C, ³¹P, ⁵¹V) is invaluable for elucidating the structure in solution. It can be used to identify the coordination mode of the ligand and to study dynamic processes and isomeric purity.

Electron Spin Resonance (ESR) Spectroscopy : Also known as Electron Paramagnetic Resonance (EPR), this technique is essential for studying paramagnetic complexes, such as those of Cu(II), Mn(II), and V(IV). It provides detailed information about the electronic environment of the unpaired electron(s), which is sensitive to the coordination geometry and the nature of the donor atoms.

Mass Spectrometry : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the complexes and confirm their composition, which is particularly useful for characterizing large metallosupramolecular assemblies.

Thermal Analysis (TGA/DTA) : Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and their decomposition pathways. This can reveal the presence of coordinated or lattice solvent molecules.

Spectroscopic Methods (UV-Vis, IR, Fluorescence) : UV-Visible spectroscopy provides information on the electronic transitions within the complex, which are related to its geometry. Infrared (IR) spectroscopy confirms the coordination of the ligand by showing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C=O, O-H) upon complexation.

By combining these techniques, researchers can build a complete picture of the structure and properties of these complex and often intricate metallosupramolecular systems.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

There is no published single-crystal X-ray diffraction data for coordination complexes of this compound. This analytical technique is crucial for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide definitive information on the coordination modes of the ligand, the geometry of the metal center, bond lengths, and bond angles within the complex. Without experimental crystallographic data, any discussion of the solid-state structure of these potential complexes would be purely speculative.

Spectroscopic Signatures in Coordination Complexes (e.g., UV-Vis, IR, NMR, EPR)

Similarly, a thorough search did not yield any specific spectroscopic data (UV-Vis, IR, NMR, or EPR) for coordination complexes of this compound. Spectroscopic studies are essential for characterizing the electronic and structural properties of coordination compounds in solution and the solid state.

UV-Visible (UV-Vis) Spectroscopy: This technique would provide insights into the electronic transitions within the coordination complexes, which are influenced by the metal ion and the ligand field. The absence of this data prevents any discussion on the electronic structure of potential complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode of a ligand by observing shifts in the vibrational frequencies of its functional groups (e.g., C=O, N-H) upon coordination to a metal center. Without experimental IR spectra, it is not possible to detail how this compound interacts with metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy would be instrumental in elucidating the structure in solution. Chemical shift changes in the 1H and 13C NMR spectra upon complexation would indicate the binding sites of the ligand. No such data has been reported.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR spectroscopy would provide valuable information about the electronic environment of the metal center. The lack of published EPR studies means that the magnetic properties of any such complexes remain uncharacterized.

Due to the absence of empirical data for the coordination complexes of this compound, the requested detailed research findings and data tables for the specified subsections cannot be generated.

N Tert Butyl 2 Hydrazinyl 2 Oxoacetamide As a Strategic Intermediate in Complex Organic Synthesis

Construction of Advanced Molecular Scaffolds

The assembly of complex and functional molecular scaffolds is a cornerstone of synthetic chemistry. The unique bifunctional nature of N-tert-butyl-2-hydrazinyl-2-oxoacetamide, possessing both a nucleophilic hydrazide and a modifiable amide terminus, positions it as a valuable linchpin for creating sophisticated molecular frameworks, including macrocycles and functional polymers.

Role in the Assembly of Macrocyclic Systems

Macrocycles are of immense interest in supramolecular chemistry and drug discovery due to their unique conformational properties and ability to bind with high affinity and selectivity to biological targets. The hydrazide moiety within this compound is particularly well-suited for the construction of macrocyclic systems through the formation of stable N-acyl hydrazone linkages. This reversible covalent bond is a key component in the field of dynamic combinatorial chemistry (DCC), where libraries of interconverting macrocycles can be generated and templated by a target molecule to amplify the best-binding species. nih.govkiku.dkrsc.org

In a typical approach, a bifunctional building block containing a hydrazide at one end and a protected aldehyde at the other can be self-assembled into a variety of macrocyclic oligomers upon deprotection. rsc.org this compound could be readily adapted for this purpose. By functionalizing the primary amide or the N-H of the hydrazide with a linker terminating in an aldehyde or its precursor, this compound could serve as a monomer in cyclooligomerization reactions. The bulky tert-butyl group would be expected to influence the conformational preferences and solubility of the resulting macrocycles, potentially leading to novel host-guest properties.

Integration into Polymeric Structures

Functional polymers are central to advancements in materials science, nanotechnology, and drug delivery. Polymeric scaffolds featuring reactive side chains are particularly valuable as they allow for post-polymerization modification to introduce a wide array of functionalities. Poly(acryloyl hydrazide), for instance, is a known polymeric scaffold where the hydrazide side chains serve as versatile handles for attaching drugs, imaging agents, or other molecules of interest. bham.ac.uk

This compound could be envisioned as a key monomer for creating novel functional polymers. For example, it could be functionalized with a polymerizable group, such as an acrylate (B77674) or vinyl group, to be incorporated into a polymer backbone. The resulting polymer would feature pendant this compound units. The hydrazide group would be available for subsequent reactions, such as condensation with aldehydes or ketones, to attach functional moieties. The presence of the tert-butyl group would likely enhance the polymer's solubility in organic solvents and increase its thermal stability, properties that are highly desirable in many material applications. google.com

Stereoselective Synthesis and Chiral Auxiliaries Utilizing this compound Analogs

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. One of the most robust methods to achieve this is through the use of chiral auxiliaries—chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org

While this compound itself is achiral, chiral analogs could be designed to function as effective auxiliaries. The utility of related structures, such as oxazolidinones, in stereoselective synthesis provides a strong precedent. Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of aldol (B89426) reactions and alkylations of enolates. wikipedia.orgsigmaaldrich.com The stereochemical outcome is dictated by the chiral environment created by the auxiliary, which shields one face of the reactive enolate.

A chiral analog of this compound could be synthesized, for instance, by introducing a chiral center on the acetamide (B32628) backbone. This chiral auxiliary could then be N-acylated and its enolate subjected to reactions with electrophiles. The chiral framework, influenced by the tert-butyl group, would direct the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary, potentially via hydrolysis or hydrazinolysis of the amide bond, would yield the enantiomerically enriched product and allow for the recovery of the auxiliary. sigmaaldrich.com

Applications in Fragment-Based Chemical Synthesis

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for identifying lead compounds in drug discovery. drugdiscoverychemistry.compharmacelera.com This approach uses libraries of low-molecular-weight compounds, or "fragments" (typically < 300 Da), to probe the binding sites of protein targets. Because of their small size and low complexity, fragments can form high-quality interactions and are more likely to bind efficiently to small pockets on a protein surface. nih.gov

This compound possesses the ideal characteristics of a chemical fragment. Its molecular weight (159.19 g/mol ) and calculated LogP fall well within the typical ranges for fragment libraries. Structurally, it presents a rich set of features for molecular recognition:

Hydrogen Bond Donors: The N-H groups of the amide and hydrazide.

Hydrogen Bond Acceptors: The two carbonyl oxygen atoms.

Hydrophobic Moiety: The sterically significant tert-butyl group.

This combination of functionalities allows the molecule to potentially engage in a variety of interactions within a protein's binding pocket. The hydrazide and amide groups can form directed hydrogen bonds with protein backbones or side chains, while the tert-butyl group can occupy hydrophobic pockets. As a screening fragment, it could identify binding hotspots that can then be elaborated by "growing" the fragment or "linking" it with other nearby binding fragments to create a more potent lead compound. pharmacelera.com

Utility in Combinatorial Chemistry Libraries for Material Science

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, creating a "library" that can be screened for desired properties. christopherking.name While initially developed for drug discovery, these principles are increasingly being applied to materials science to accelerate the discovery of new materials with novel optical, electronic, or mechanical properties.

The reactive hydrazide group makes this compound an excellent building block for combinatorial libraries. Through its condensation reaction with a diverse set of aldehydes and ketones, a vast library of N-acyl hydrazones can be rapidly synthesized in parallel. nih.govchristopherking.name If this synthesis is performed on a solid support or in a spatially addressed array (e.g., a microarray), thousands of distinct compounds can be generated and screened simultaneously.

For material science applications, such libraries could be screened for a range of properties. For example, a library of hydrazone-containing polymers derived from this building block could be tested for thermal stability, conductivity, or adhesive properties. Arrays of different hydrazone compounds on a surface could be screened for specific sensor applications, where the binding of an analyte to a particular library member results in a detectable signal (e.g., fluorescence). The systematic variation of the aldehyde/ketone component allows for the fine-tuning of the material's properties, embodying the core principle of combinatorial discovery.

Comprehensive Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for N-tert-butyl-2-hydrazinyl-2-oxoacetamide, including chemical shifts, multiplicities, and coupling constants, are not available in published literature. Such data would be essential for the definitive structural confirmation of the molecule.

Detailed 2D NMR data from experiments such as COSY, HSQC, and HMBC, which are crucial for establishing the connectivity of atoms within the this compound molecule, have not been publicly reported.

No dynamic NMR studies investigating the rotational barriers around the amide bond or other single bonds, or any conformational exchange processes in this compound, have been found in the available scientific literature.

Mass Spectrometry

While the theoretical exact mass of this compound is listed as 189.11134, chemicalbridge.co.uk experimental high-resolution mass spectrometry data to confirm this value could not be located.

No electron ionization mass spectrometry data, which would provide information on the fragmentation pattern of this compound upon electron impact, is publicly available. This information is critical for detailed structural elucidation and confirmation.

Soft Ionization Techniques (e.g., DART-MS) for Molecular Ion Characterization

No studies utilizing Direct Analysis in Real Time Mass Spectrometry (DART-MS) or other soft ionization techniques for the characterization of this compound were found.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Specific Infrared (IR) and Raman spectra for this compound are not available in the searched scientific literature. Consequently, a detailed analysis of its functional groups and hydrogen bonding characteristics based on experimental vibrational spectroscopy data cannot be provided.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

There are no published Ultraviolet-Visible (UV-Vis) spectroscopy studies for this compound. As a result, an analysis of its chromophores and electronic transitions is not possible.

X-ray Diffraction Analysis for Crystalline State Structural Determination

No X-ray diffraction data for this compound could be found. Therefore, its crystalline structure, including bond lengths, bond angles, and crystal packing, has not been experimentally determined and cannot be described.

Advanced Theoretical and Computational Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties.

Electronic Structure: DFT calculations would elucidate the distribution of electron density in N-tert-butyl-2-hydrazinyl-2-oxoacetamide, highlighting regions of high and low electron density. This information is crucial for predicting the molecule's reactivity, as electron-rich areas are susceptible to electrophilic attack, while electron-poor areas are prone to nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated via DFT, would provide insights into the molecule's electronic transitions and its ability to donate or accept electrons.

Geometry Optimization: DFT is employed to find the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to a minimum on the potential energy surface. This optimized geometry provides accurate bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and assign spectral bands to specific vibrational modes. researchgate.net

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C=O (amide) | 1.24 |

| C-N (amide) | 1.35 |

| N-H (amide) | 1.01 |

| C-C (tert-butyl) | 1.54 |

| Bond Angles (°) ** | |

| O-C-N (amide) | 122.5 |

| C-N-C (amide-tert-butyl) | 125.0 |

| Vibrational Frequencies (cm⁻¹) ** | |

| N-H stretch | 3450 |

| C=O stretch | 1680 |

| C-N stretch | 1420 |

| Note: The data in this table is hypothetical and for illustrative purposes. |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a rigorous treatment of electron correlation.

Electronic Properties: Ab initio calculations can provide highly accurate predictions of electronic properties such as ionization potential, electron affinity, and dipole moment for this compound. These properties are essential for understanding the molecule's behavior in electric fields and its tendency to form ions.

Reaction Pathways: By mapping the potential energy surface, ab initio methods can be used to investigate the mechanisms of chemical reactions involving this compound. mdpi.com This includes identifying transition states, intermediates, and reaction products, as well as calculating activation energies and reaction enthalpies. Such studies are invaluable for predicting the feasibility and outcome of chemical transformations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's dynamic behavior. nih.gov

Conformational Landscapes: this compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Solvation Effects: The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water), providing insights into solvation energies, hydration structures, and the effect of the solvent on the molecule's conformational preferences. chemrxiv.orgresearchgate.net

| Property | Value |

| Dominant Conformer | Extended |

| Key Dihedral Angle (C-C-N-C) | 175° |

| Solvation Free Energy (in water) | -8.5 kcal/mol |

| Average Number of Hydrogen Bonds with Water | 4.2 |

| Note: The data in this table is hypothetical and for illustrative purposes. |

Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions in Chemical Systems

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com

Intermolecular Interactions: These studies can reveal the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding of this compound to other molecules, such as proteins or enzymes. nih.gov Understanding these interactions is fundamental for rational drug design and materials science. Docking simulations can predict the binding affinity and pose of the molecule within a target's binding site. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species. These computational studies can distinguish between different possible mechanisms, such as concerted versus stepwise pathways, and identify the rate-determining step of a reaction.

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Chemical Design

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that relate the chemical structure of a compound to its reactivity. By developing a QSRR model for a series of compounds related to this compound, it would be possible to predict the reactivity of new, unsynthesized derivatives. This approach involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to correlate these descriptors with experimentally determined reactivity data. QSRR models are a valuable tool for accelerating the design of new molecules with tailored chemical properties.

Topological Analysis of Electron Density (e.g., QTAIM)

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies performing a Quantum Theory of Atoms in Molecules (QTAIM) analysis on this compound. Therefore, detailed research findings and specific data tables regarding the topological analysis of its electron density are not available at this time.

The Quantum Theory of Atoms in Molecules is a powerful theoretical framework that analyzes the topology of the electron density to define atomic interactions and chemical bonds within a molecule. amercrystalassn.orgwikipedia.org This method allows for a quantitative description of chemical bonding based on the properties of critical points in the electron density. muni.cz

A typical QTAIM analysis would involve locating the bond critical points (BCPs) for each bond within the this compound molecule. For each BCP, several key properties of the electron density (ρ) and its Laplacian (∇²ρ) would be calculated. These properties include:

Electron Density (ρ(r)) : The value of the electron density at the bond critical point. A higher value is indicative of a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)) : This value indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Negative values are characteristic of covalent bonds (shared interactions), while positive values are typical for ionic bonds, hydrogen bonds, and van der Waals interactions (closed-shell interactions). muni.cz

Ellipticity (ε) : This parameter measures the extent to which the electron density is anisotropically distributed around the bond path. A value of zero indicates a cylindrically symmetrical bond, while higher values suggest a degree of π-character.

In the absence of specific computational data for this compound, a hypothetical QTAIM analysis would be speculative. Such an analysis would provide valuable insights into the nature of the various chemical bonds within the molecule, such as the covalent character of the C-N, C-C, N-H, and C=O bonds, and potentially characterize any intramolecular hydrogen bonding.

Future computational studies are required to perform a detailed QTAIM analysis on this compound to elucidate the precise topological features of its electron density and provide a deeper understanding of its chemical bonding and reactivity.

Future Research Directions and Uncharted Territories in N Tert Butyl 2 Hydrazinyl 2 Oxoacetamide Chemistry

Development of Novel Organocatalytic Systems Utilizing N-tert-butyl-2-hydrazinyl-2-oxoacetamide Derivatives

The field of organocatalysis has burgeoned by leveraging small organic molecules to catalyze chemical transformations with high efficiency and stereoselectivity. The inherent structural features of this compound make its derivatives prime candidates for the development of novel organocatalytic systems.

The hydrazide functional group is a known precursor for the synthesis of various heterocyclic compounds and can participate in hydrogen bonding interactions, which are crucial for substrate activation and orientation in catalytic cycles. mdpi.com The bulky tert-butyl group can introduce significant steric hindrance, a property that is often exploited in asymmetric catalysis to control the stereochemical outcome of a reaction. nih.govresearchgate.net By strategically modifying the this compound scaffold, it is conceivable to design a new class of organocatalysts. For instance, derivatization of the terminal amine of the hydrazinyl group with chiral auxiliaries could create catalysts for asymmetric aldol (B89426), Michael, or Mannich reactions. The steric bulk of the tert-butyl group could effectively shield one face of the catalytic pocket, thereby directing the approach of reactants and inducing high levels of enantioselectivity. nih.gov

Future research should focus on the synthesis of a library of chiral derivatives and their screening in a variety of asymmetric transformations. A comparative analysis of catalysts with and without the tert-butyl group would provide valuable insights into the role of steric effects on catalytic activity and selectivity.

Table 1: Potential Organocatalytic Applications of this compound Derivatives

| Catalytic Reaction | Proposed Role of the Scaffold | Potential Advantage |

| Asymmetric Aldol Reaction | Chiral hydrogen bond donor | High enantioselectivity due to steric hindrance |

| Michael Addition | Brønsted base catalyst | Enhanced substrate scope |

| Mannich Reaction | Formation of chiral enamines | Control of diastereoselectivity |

Exploration of this compound as a Scaffold for Supramolecular Chemistry

Supramolecular chemistry, the study of systems involving intermolecular interactions, offers a pathway to construct complex and functional molecular architectures. The this compound molecule possesses key features that make it an attractive building block, or "tecton," for supramolecular assembly.

The acetamide (B32628) and hydrazide moieties are capable of forming robust and directional hydrogen bonds, which are fundamental to the construction of predictable supramolecular structures such as tapes, sheets, and three-dimensional networks. acs.org The tert-butyl group, with its large steric footprint, can significantly influence the packing of molecules in the solid state, a field known as crystal engineering. researchgate.netnih.gov This group can direct the formation of porous structures or, conversely, lead to specific and predictable packing motifs by preventing overly dense arrangements. mdpi.com

Future investigations could explore the co-crystallization of this compound with various guest molecules to form inclusion complexes. The study of its self-assembly in different solvents and conditions could reveal novel supramolecular polymers or gels. The interplay between the hydrogen-bonding capabilities of the hydrazide-acetamide core and the steric influence of the tert-butyl group is a rich area for exploration. researchgate.net

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is revolutionizing chemical manufacturing and research, offering improved safety, efficiency, and scalability. rsc.orgrsc.org The synthesis and derivatization of this compound are well-suited for these modern techniques.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for managing the reactivity of the hydrazinyl group and for optimizing reaction yields. rsc.org The synthesis of sterically hindered compounds, such as those containing a tert-butyl group, can often be challenging in batch processes due to slower reaction kinetics. peptidesci.comamericanpeptidesociety.org Flow reactors, with their high surface-area-to-volume ratio, can enhance heat and mass transfer, potentially accelerating these reactions. researchgate.net

Automated synthesis platforms can be employed to rapidly generate a library of derivatives for screening in various applications, such as organocatalysis or materials science. beilstein-journals.org These platforms can handle the systematic variation of reactants and conditions, accelerating the discovery of new functional molecules based on the this compound scaffold. Future work should focus on developing robust flow-based synthetic routes and integrating them with automated platforms for high-throughput synthesis and screening.

Advanced Spectroscopic Probes and Sensors Based on this compound Complexes for Chemical Detection

The development of chemosensors for the detection of ions and neutral molecules is of great importance in environmental monitoring and biological imaging. The hydrazone derivatives of this compound are promising candidates for the construction of colorimetric and fluorescent sensors. researchgate.netnih.govopenresearchlibrary.org

The hydrazinyl group can be readily condensed with aldehydes or ketones to form hydrazones. When a fluorophore or chromophore is incorporated into the aldehyde or ketone, the resulting hydrazone can act as a chemosensor. acs.orgrsc.org The binding of a target analyte to the hydrazone can induce a change in its electronic properties, leading to a detectable change in color or fluorescence. The N-tert-butyl group can influence the solubility of the sensor in different media and can also create a specific binding pocket for the analyte.

Future research should explore the synthesis of a variety of hydrazone derivatives of this compound incorporating different signaling units. The sensitivity and selectivity of these potential sensors towards a range of analytes, including metal ions, anions, and biologically relevant small molecules, should be systematically investigated.

Table 2: Potential Design Strategies for Chemosensors

| Sensor Type | Design Principle | Target Analyte |

| Colorimetric | Formation of a colored complex upon analyte binding | Metal ions (e.g., Cu²⁺, Fe³⁺) |

| Fluorescent "Turn-on" | Analyte binding restricts photoinduced electron transfer (PET) | Anions (e.g., F⁻, CN⁻) |

| Ratiometric | Analyte binding causes a shift in the emission wavelength | pH changes |

Computational Predictive Tools for Design and Discovery of New Reactions and Applications

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting molecular properties, and guiding the design of new molecules and materials. beilstein-journals.org Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. acs.orgnih.govnih.govresearchgate.net

DFT studies can elucidate the conformational preferences of the molecule, the nature of its frontier molecular orbitals (HOMO and LUMO), and the energetics of potential reaction pathways. nih.gov This information can be invaluable for designing new organocatalysts, understanding the binding interactions in supramolecular assemblies, and predicting the photophysical properties of potential chemosensors. Machine learning models, trained on large datasets of chemical reactions, can be used to predict optimal reaction conditions for the synthesis and derivatization of this scaffold. beilstein-journals.org

Future research should involve a close synergy between computational and experimental studies. Predictive modeling can be used to prioritize synthetic targets and to rationalize experimental observations, thereby accelerating the discovery of new applications for this compound.

Interdisciplinary Research with Materials Science for Non-Biological Applications

The unique combination of functionalities in this compound opens up avenues for its application in materials science, beyond the traditional scope of organic synthesis.

The hydrazide group can be used as a reactive handle for grafting the molecule onto polymer backbones, leading to the creation of functional polymers with tailored properties. nbinno.com For example, polymers incorporating this moiety could exhibit enhanced thermal stability or specific surface properties due to the presence of the tert-butyl group. nbinno.comjamorin.comnih.gov The ability of hydrazides to form coordination complexes with metal ions also suggests the potential for designing novel coordination polymers or metal-organic frameworks (MOFs). acs.orgnih.gov The steric bulk of the tert-butyl group could play a crucial role in dictating the dimensionality and porosity of such materials. mdpi.com

Interdisciplinary collaborations between organic chemists and materials scientists will be key to unlocking the potential of this compound in the development of advanced materials, such as functional coatings, separation membranes, or catalytic supports.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.